
Jak3/btk-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jak3/btk-IN-1 is a dual inhibitor that specifically targets and inhibits Janus kinase 3 (Jak3) and Bruton’s tyrosine kinase (Btk). These kinases play crucial roles in immune signaling and are important targets in the treatment of autoimmune diseases . This compound has shown potential in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer .
Preparation Methods
The synthesis of Jak3/btk-IN-1 involves several steps. One common method includes the reaction of 4-bromo-nitrobenzene with bis(pinacolato)diboron to form benzene pinacol borate. This intermediate then reacts with 2,4-dichloropyrimidine to yield the desired compound . The preparation method for in vivo studies involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300), Tween 80, and distilled water .
Chemical Reactions Analysis
Jak3/btk-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Jak3/btk-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of Jak3 and Btk signaling pathways. In biology, it helps in understanding the role of these kinases in immune cell signaling and development. In medicine, this compound is being investigated for its potential to treat autoimmune diseases, inflammatory conditions, and certain cancers . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
Jak3/btk-IN-1 exerts its effects by simultaneously inhibiting the Jak3 and Btk signaling pathways. Jak3 is primarily involved in immune cell signaling, while Btk plays a crucial role in B cell development and function. By targeting these kinases, this compound disrupts the signaling pathways that contribute to autoimmune diseases and certain cancers . The compound binds to the active sites of Jak3 and Btk, preventing their activation and subsequent signaling .
Comparison with Similar Compounds
Jak3/btk-IN-1 is unique due to its dual inhibition of both Jak3 and Btk. Similar compounds include other Jak inhibitors such as tofacitinib and ruxolitinib, which primarily target Jak1 and Jak2, respectively . Additionally, Btk inhibitors like ibrutinib specifically target Btk but do not inhibit Jak3 . The dual inhibition provided by this compound offers a synergistic effect, making it a promising candidate for the treatment of autoimmune diseases and certain cancers .
Conclusion
This compound is a potent dual inhibitor with significant potential in the treatment of autoimmune diseases and certain cancers. Its unique mechanism of action and wide range of scientific research applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C25H28N8O |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
1-[(3R)-3-[[2-[(1-ethylpyrazol-4-yl)amino]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H28N8O/c1-3-21(34)32-12-8-11-18(15-32)28-24-22-20(17-9-6-5-7-10-17)14-26-23(22)30-25(31-24)29-19-13-27-33(4-2)16-19/h3,5-7,9-10,13-14,16,18H,1,4,8,11-12,15H2,2H3,(H3,26,28,29,30,31)/t18-/m1/s1 |
InChI Key |
RFHWLYCWPJCJSE-GOSISDBHSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)C4=CC=CC=C4)C(=N2)N[C@@H]5CCCN(C5)C(=O)C=C |
Canonical SMILES |
CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)C4=CC=CC=C4)C(=N2)NC5CCCN(C5)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



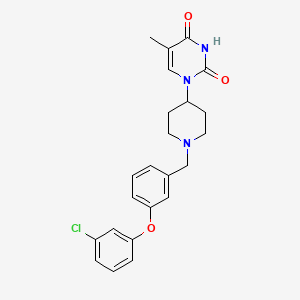
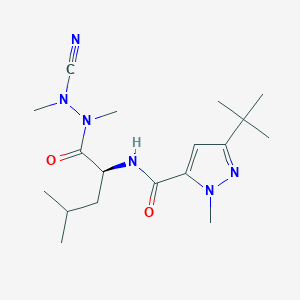


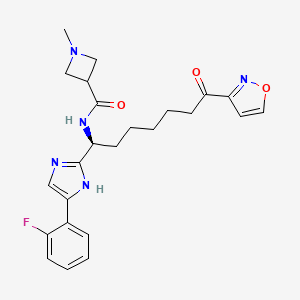

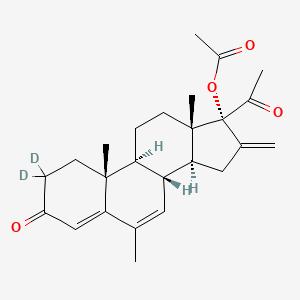
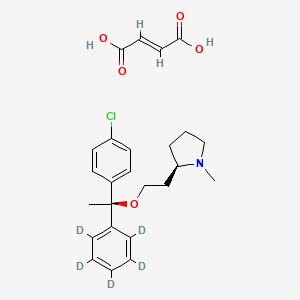

![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)
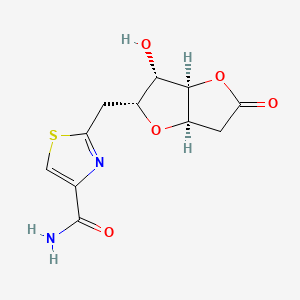
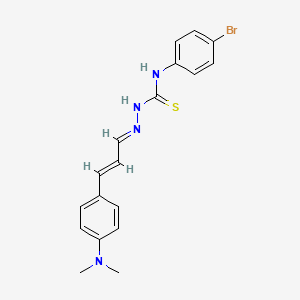
![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)
